Product packaging for Tris(4-nitrophenyl) phosphate(Cat. No.:CAS No. 3871-20-3)

Tris(4-nitrophenyl) phosphate

Cat. No.: B021868
CAS No.: 3871-20-3
M. Wt: 461.3 g/mol
InChI Key: RZSPPBDBWOJRII-UHFFFAOYSA-N
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Description

Tris(4-nitrophenyl) phosphate is a synthetic phosphate triester that serves as a critical model substrate in biochemical and catalytic research. Its primary research value lies in studying hydrolysis mechanisms, particularly for mimicking the kinetic stability of phosphate ester bonds found in nucleic acids and pesticides. Researchers utilize this compound to investigate the efficacy and mechanisms of hydrolytic catalysts, including dinuclear metal complexes and phosphoesterase enzymes like alkaline phosphatase . The successive release of yellow-colored 4-nitrophenolate ions upon hydrolysis allows for convenient spectrophotometric monitoring of reaction kinetics at around 405-410 nm . This compound is an essential tool for enzymologists and bio-inorganic chemists focused on understanding fundamental phosphoryl transfer reactions and developing artificial nucleases. It is offered at a high purity of >98.0% (HPLC) and has a molecular weight of 461.28 g/mol. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H12N3O10P B021868 Tris(4-nitrophenyl) phosphate CAS No. 3871-20-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tris(4-nitrophenyl) phosphate
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InChI

InChI=1S/C18H12N3O10P/c22-19(23)13-1-7-16(8-2-13)29-32(28,30-17-9-3-14(4-10-17)20(24)25)31-18-11-5-15(6-12-18)21(26)27/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RZSPPBDBWOJRII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(OC2=CC=C(C=C2)[N+](=O)[O-])OC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C18H12N3O10P
Source PubChem
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DSSTOX Substance ID

DTXSID90192004
Record name Tris(4-nitrophenyl) phosphate
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Molecular Weight

461.3 g/mol
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CAS No.

3871-20-3
Record name Phosphoric acid, tris(4-nitrophenyl) ester
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Record name TRIS(4-NITROPHENYL) PHOSPHATE
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Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes

Modern synthetic chemistry offers several pathways for the preparation of Tris(4-nitrophenyl) phosphate (B84403), moving beyond traditional methods to more controlled and efficient processes.

To enhance the synthesis of related phosphate esters, Design of Experiments (DoE) has been employed as a powerful tool for optimization. A study on the transesterification of Tris(4-nitrophenyl) phosphate to produce bis(p-nitrophenyl) methyl phosphate utilized a factorial design to identify the most favorable experimental conditions. tandfonline.com This systematic approach allows for the simultaneous evaluation of multiple reaction parameters to determine their individual and interactive effects on the reaction yield. tandfonline.com

A factorial design was implemented to investigate the transesterification of this compound with sodium methoxide (B1231860) in a semi-batch process. tandfonline.com The key factors analyzed were reaction temperature, the order of reagent addition, and the duration of these additions, each tested at two different levels. tandfonline.com This approach demonstrated that the order of reagent addition is the most critical factor for improving the yield of the desired product, bis(p-nitrophenyl) methyl phosphate. tandfonline.com

Interactive Table: Factorial Design for Transesterification of this compound Explore the data by sorting or filtering to see how different parameters affect the reaction yield.

Factor Level 1 Level 2 Average Yield (%) Key Finding
Addition Order Phosphate added to Methoxide Methoxide added to Phosphate 58% 87%
Temperature 5°C 30°C - Small effect on yield

| Addition Time | 5 minutes | 30 minutes | - | No significant effect when methoxide is added to phosphate |

This table is based on findings from the study on the transesterification of tris(p-nitrophenyl) phosphate. tandfonline.com

The investigation into reaction parameters revealed significant influences on product yield. tandfonline.com

Reagent Addition Order: The most impactful parameter was the order in which reactants were combined. Adding the sodium methoxide solution to the this compound solution resulted in a high average yield of 87%. tandfonline.com Conversely, adding the phosphate to the methoxide solution led to a significantly lower average yield of 58%. tandfonline.com

Reaction Time: When the preferred addition order (methoxide to phosphate) was used, the time of addition (tested at 5 and 30 minutes) had no observable effect on the high yield. tandfonline.com This suggests that under these optimal conditions, the addition can be performed rapidly. tandfonline.com

Design of Experiments for Optimized Synthesis

Factorial Design Approaches

Reaction Kinetics and Mechanisms of Formation

The formation of this compound from phosphorus oxychloride and sodium p-nitrophenoxide is an irreversible second-order reaction. acs.org The mechanism proceeds through a nucleophilic substitution at the phosphorus center.

A comparative kinetic study was performed using reaction calorimetry to analyze the synthesis of this compound and the analogous Tris(p-nitrophenyl) phosphite (B83602) (from phosphorus trichloride (B1173362), PCl₃). acs.org The results showed that the synthesis of the phosphate is significantly more exothermic than that of the phosphite. acs.org However, the rate of reaction is faster for the phosphite synthesis. acs.org The reaction rate constant for the phosphite synthesis was found to be approximately four times greater than that for the phosphate synthesis, an observation confirmed by ³¹P NMR results. acs.org

Interactive Table: Comparative Kinetic Data for Triaryl Ester Synthesis This table compares the thermodynamic and kinetic parameters for the synthesis of Tris(p-nitrophenyl)phosphate and its phosphite analog.

Compound Reactant Enthalpy (ΔH) Relative Reaction Rate Synthesis Yield
Tris(p-nitrophenyl)phosphate POCl₃ -20.29 kJ Slower 95%

| Tris(p-nitrophenyl)phosphite | PCl₃ | -14.59 kJ | Faster | 87% |

Data sourced from a comparative study using reaction calorimetry. acs.org

The mechanism for the formation of this compound involves the stepwise nucleophilic attack of three equivalents of the p-nitrophenoxide anion on the phosphorus atom of phosphorus oxychloride, with the displacement of three chloride ions. The less negative Brønsted βlg value of -0.32 for the enzymatic hydrolysis of aryl monoester substrates, compared to -1.23 for uncatalyzed hydrolysis, suggests a transition state with significant associative character. nih.gov While this data is for hydrolysis, it provides insight into the nature of the phosphorus center during nucleophilic attack. The negative entropy of activation observed in the hydrolysis of related phosphate diesters by copper(II) complexes is also consistent with a concerted mechanism with considerable associative character, where bond formation and bond breaking occur in a single step. acs.org

Comparative Reactivity Studies of Precursors

The synthesis of this compound is typically achieved through the reaction of a phosphorus halide with the corresponding phenoxide. Comparative studies have focused on the reactivity of phosphorus trichloride (PCl₃) versus phosphorus oxychloride (POCl₃) when reacted with sodium p-nitrophenoxide.

Research employing reaction calorimetry and ³¹P NMR spectroscopy has demonstrated a significant difference in reactivity between these two precursors. Phosphorus trichloride reacts notably faster with sodium p-nitrophenoxide than phosphorus oxychloride does under similar conditions. acs.org This increased reactivity is quantified by the reaction rate constants, which indicate that PCl₃ reacts approximately four times faster than POCl₃. acs.org This finding is crucial for controlling the reaction rate and optimizing the synthesis of related phosphite and phosphate compounds. The synthesis using POCl₃ ultimately yields Tris(p-nitrophenyl)phosphate with a high yield of 95%. acs.org

Table 1: Comparative Reactivity of Phosphorus Precursors with Sodium p-nitrophenoxide

PrecursorRelative ReactivityFinal ProductYield
Phosphorus trichloride (PCl₃)~4 times fasterTris(p-nitrophenyl)phosphite87%
Phosphorus oxychloride (POCl₃)SlowerTris(p-nitrophenyl)phosphate95%

This table summarizes the comparative reactivity and yields for the synthesis of Tris(p-nitrophenyl)phosphite and Tris(p-nitrophenyl)phosphate. Data sourced from Organic Process Research & Development. acs.org

Enthalpy of Reaction Analysis

The synthesis of this compound is an exothermic process. Calorimetric studies have been conducted to measure the heat released during the reaction of sodium p-nitrophenoxide with phosphorus oxychloride. The reaction involving a 0.5 molar solution of POCl₃ results in a reaction enthalpy of -20.29 kJ. acs.org

In comparison, the synthesis of the related compound, Tris(p-nitrophenyl)phosphite from phosphorus trichloride, is also exothermic but less so, with a reaction enthalpy of -14.59 kJ. acs.org Although the synthesis of the phosphate is more exothermic, analysis of the heat conversion over time reveals that the reaction to form the phosphite proceeds more rapidly. acs.org This is consistent with the higher reactivity of PCl₃. The transfer of the p-nitrophenyl phosphate (pNPP) hydrolysis transition state from water to an aqueous DMSO mixture is also an exothermic process, measured at -28.3 ± 0.5 kcal/mol. nih.gov

Table 2: Enthalpy of Reaction for Phosphate and Phosphite Synthesis

ReactionEnthalpy (kJ)
Sodium p-nitrophenoxide + PCl₃-14.59
Sodium p-nitrophenoxide + POCl₃-20.29

This table presents the measured enthalpy for the exothermic reactions to form Tris(p-nitrophenyl)phosphite and Tris(p-nitrophenyl)phosphate. Data sourced from Organic Process Research & Development. acs.org

Transesterification Processes

This compound serves as a valuable starting material for transesterification reactions, enabling the synthesis of mixed phosphate esters where the original nitrophenyl groups are replaced by other alkoxy or aryloxy groups.

Selective Transesterification for Mixed Phosphate Synthesis

The electron-withdrawing nature of the three 4-nitrophenyl groups makes the phosphorus center highly electrophilic and susceptible to nucleophilic attack, facilitating the displacement of the 4-nitrophenoxide leaving groups. This property is exploited in the selective synthesis of mixed phosphate esters.

A notable example is the transesterification of Tris(p-nitrophenyl) phosphate with sodium methoxide to produce bis(p-nitrophenyl) methyl phosphate. tandfonline.com This reaction involves the substitution of one of the three p-nitrophenyl groups with a methyl group. Experimental design studies have been conducted to optimize the yield of this mixed phosphate by analyzing variables such as reaction temperature, the order of reagent addition, and the duration of addition. tandfonline.com The results indicate that adding the methoxide solution to the phosphate solution provides a high average yield of 87% for the desired mixed ester. tandfonline.com This methodology provides a reliable route to unsymmetrical phosphate esters that may be difficult to synthesize directly. The general principle of transesterifying triaryl phosphates with alcohols in the presence of a catalyst is a well-established method for producing mixed alkyl/aryl phosphate esters. google.com

Reaction Mechanisms of Alkoxide-Mediated Transesterification

The transesterification of this compound with an alkoxide, such as sodium methoxide, proceeds via a nucleophilic substitution mechanism at the phosphorus center. The alkoxide ion (e.g., CH₃O⁻) acts as the nucleophile, attacking the electron-deficient phosphorus atom of the phosphate triester.

The mechanism is generally considered to be a concerted process. researchgate.net Kinetic studies on the related reaction of diethyl 4-nitrophenyl phosphate with various nucleophiles, including phenoxides and amines, show linear Brønsted-type plots, which is consistent with a concerted Sₙ2(P)-type mechanism rather than a stepwise process involving a stable pentacoordinate intermediate. researchgate.net

In the case of alkoxide-mediated transesterification, the reaction is initiated by the attack of the alkoxide on the phosphorus atom. This leads to a trigonal bipyramidal transition state. Subsequently, a 4-nitrophenoxide ion is displaced as the leaving group, resulting in the formation of the new, mixed phosphate ester. tandfonline.com The displaced 4-nitrophenoxide is typically removed from the reaction as a salt (e.g., sodium 4-nitrophenoxide), driving the equilibrium toward the product. tandfonline.com The use of basic catalysts, which can generate the reactive alkoxide from an alcohol, is a common strategy in these transesterification processes. google.com

Hydrolytic Degradation and Environmental Decontamination Research

Fundamental Hydrolysis Mechanisms

The inherent reactivity of the phosphate (B84403) triester linkage in Tris(4-nitrophenyl) phosphate governs its susceptibility to hydrolysis. This process can occur spontaneously or be influenced by various chemical species.

The spontaneous hydrolysis of phosphate triesters like this compound is a slow process under neutral conditions. The rate of this reaction is significantly influenced by the nature of the leaving groups and the non-leaving or "spectator" groups. Increasing the electron-withdrawing capacity of the non-leaving groups can accelerate the hydrolysis rate by several orders of magnitude. acs.org

The reactivity of 4-nitrophenyl phosphate esters is dependent on both the leaving and non-leaving groups. acs.org The rate of spontaneous hydrolysis for triesters is notably faster than that for corresponding diesters. acs.orgacs.org This difference in reactivity is attributed to the differing extents of bonding to the nucleophilic water and the leaving group in the transition state. acs.org For the faster triester reaction, the transition state is more compact. acs.org

Table 1: Calculated Free Energies of Activation and Rate Constants for the Hydrolysis of Diphenyl p-Nitrophenyl Phosphate at 25 °C core.ac.uk

MechanismCalculated 10⁶ k (s⁻¹)ΔG‡ (kcal/mol)
Concerted6.25×10⁻¹⁴43.65
Two-step1.22×10⁻¹¹40.53
Observed Experimentally 3.8 24.9

This table showcases the significant difference between theoretically calculated and experimentally observed hydrolysis rates, highlighting the complexity of the reaction in aqueous solution.

The hydrolysis of this compound can be accelerated by nucleophiles. The reaction can be catalyzed by stronger nucleophiles, more effective general bases, or a combination of both. acs.org Nucleophilic attack can occur at the phosphorus center, leading to the cleavage of the P-OAr bond in what is known as an SN2(P) reaction. researchgate.net There is growing evidence that the hydrolysis of simple phosphate triesters can proceed through a phosphorane intermediate, similar to the tetrahedral intermediates in acyl transfer reactions. acs.org This intermediate is stabilized by electron-withdrawing groups. acs.org

The mechanism of phosphate triester hydrolysis can be either a one-step concerted process or a two-step stepwise process involving a phosphorane intermediate. frontiersin.orgresearchgate.net Distinguishing between these classical stepwise and concerted mechanisms through experimental means is often challenging. acs.org However, computational studies have provided significant insights.

Calculations have suggested a preference for a stepwise mechanism over a concerted SN2(P) mechanism for some phosphate triesters. acs.org The presence of discrete water molecules in these calculations has been shown to be crucial for obtaining results that align with experimental observations. acs.org For some phosphate triesters, a stepwise mechanism is favored when the leaving group is poor, while a concerted mechanism is preferred with better leaving groups. whiterose.ac.uk The nature of the non-leaving groups can also play a significant role in determining the favored pathway. researchgate.net Theoretical studies on the alkaline hydrolysis of some phosphate triesters indicate that substrates with poor leaving groups tend to react via a stepwise mechanism, whereas those with good leaving groups favor a concerted pathway. researchgate.net

Nucleophilic Dephosphorylation Pathways

Catalysis of Hydrolysis

The slow rate of spontaneous hydrolysis of phosphate esters has driven research into catalytic methods to accelerate their degradation, which is particularly relevant for environmental decontamination.

Inspired by the efficiency of natural metalloenzymes, researchers have developed artificial systems that mimic their function to catalyze phosphate ester hydrolysis. nii.ac.jp

Complexes of metal ions such as zinc(II), cobalt(II), and copper(II) have been shown to be effective catalysts for the hydrolysis of phosphate esters. academie-sciences.fr The catalytic activity of these metal complexes often involves the formation of a metal-hydroxo species, which acts as the nucleophile. academie-sciences.fr

Copper(II) Complexes: Copper(II) complexes have been found to be more effective than zinc(II) complexes in promoting the hydrolysis of some organophosphates, a phenomenon attributed to the higher electrophilicity of the Cu(II) ion. academie-sciences.fr For instance, the hydrolysis of bis(4-nitrophenyl) phosphate (BNPP) by a Cu(II) bipyridine complex was significantly enhanced when attached to gold nanoparticles and irradiated with a laser. researchgate.net

Cobalt(III) Complexes: Kinetically inert cobalt(III) complexes have been instrumental in advancing the understanding of metal ion-promoted hydrolysis of phosphate esters. semanticscholar.orgresearchgate.net Different tetraaminecobalt(III) complexes have shown varying degrees of acceleration in the hydrolysis of 4-nitrophenyl phosphate, with the reactivity order being [(tn)₂Co(OH₂)₂]³⁺ < [(trpn)Co(OH₂)₂]³⁺ < [(tme)₂Co(OH₂)₂]³⁺. semanticscholar.orgresearchgate.net This is attributed to the active aquo-hydroxo forms of these complexes. semanticscholar.orgresearchgate.net

Zinc(II) Complexes: Zinc(II) complexes are also widely studied due to the prevalence of zinc in the active sites of natural phosphatases. The hydrolysis of bis(4-nitrophenyl) phosphate by a Zn(II)-cyclen complex showed a significant rate acceleration compared to the uncatalyzed reaction. frontiersin.org The Lewis acidity of the zinc ion plays a key role in activating the P-O bond of the substrate. frontiersin.org

The pH of the reaction medium is a critical factor, with pH-rate profiles often showing an inflection point corresponding to the pKa of the metal-bound water molecule, indicating the involvement of the metal-hydroxo species in the catalytic process. academie-sciences.fr

Polyoxometalate-Based Catalysis

Enzyme-Mimicking Systems for Organophosphate Hydrolysis

Inspired by the efficiency of natural enzymes like phosphotriesterases (PTEs), researchers have developed various biomimetic catalysts for the degradation of organophosphates. nih.govepa.gov These artificial systems aim to replicate the active sites of enzymes to achieve high catalytic efficiency and stability. nih.govepa.gov

One approach involves the use of metal-containing peptoid nanomembranes. nih.gov By attaching metal-binding ligands to peptoids, crystalline nanomembranes with precisely arranged coordinated metal ions can be created, mimicking the active sites of phosphotriesterases. nih.gov For instance, peptoid membranes containing bis-quinoline ligands with an adjacent phenyl side chain, when complexed with cobalt ions, showed a 219-fold rate acceleration in the hydrolysis of dimethyl p-nitrophenyl phosphate (DMNP) compared to the uncatalyzed reaction. nih.gov The hydrolytic activity of these systems is influenced by pH, with higher pH leading to increased hydrolysis rates. nih.gov

Metal-organic frameworks (MOFs) have also been designed as enzyme mimetics. mdpi.comnih.gov Zirconium-based MOFs, in particular, have been developed to mimic the bridged hydroxyl groups found in the active site of phosphotriesterase, leading to effective hydrolysis of nerve agent simulants. nih.gov Similarly, zinc(II) complexes with ligands like 2-aminomethylbenzimidazole have been synthesized as artificial catalysts inspired by PTE for the hydrolysis of organophosphorus compounds. mdpi.com

Supramolecular self-assembly in aqueous solutions offers another strategy to create artificial phosphatases. researchgate.net A complex formed from a dimeric Zn(2+) complex, cyanuric acid, and a Cu(2+) ion can self-assemble to create a structure with catalytic cores that selectively accelerate the hydrolysis of mono(4-nitrophenyl)phosphate at neutral pH. researchgate.net

Environmental Fate and Persistence Studies

Understanding the environmental fate and persistence of this compound is crucial due to its potential for toxicity and bioaccumulation. cymitquimica.com

Degradation in Aquatic and Homogeneous Phases

The degradation of organophosphates like this compound in aquatic environments is a key area of study. The hydrolysis of these compounds can be influenced by various factors present in water and soil. scispace.com

Studies on the hydrolysis of 4-nitrophenyl phosphate (NPP), a related compound, have shown that materials like fly ash and magnetite can catalyze its degradation in both aqueous media and oil-in-water microemulsions. scispace.comajol.info This suggests that naturally occurring minerals in soil can play a role in the breakdown of such contaminants. scispace.com Iron (hydr)oxide nanoparticles, which are abundant in the environment, have also been shown to significantly catalyze the acid-promoted hydrolysis of p-nitrophenyl phosphate (pNPP). acs.org The efficiency of this catalysis is dependent on the exposed crystal facets of the nanoparticles. acs.org

The hydrolysis of diethyl 4-nitrophenyl phosphate has been studied with various nucleophiles, indicating that the mechanism is typically a concerted process. researchgate.net The rate of hydrolysis can be significantly influenced by the surrounding medium. For example, the hydrolysis of tri-p-methoxyphenyl phosphate ester is affected by the presence of cationic micelles.

Bioaccumulation Potential in Ecosystems

This compound is noted for its potential for persistence and bioaccumulation in ecosystems. cymitquimica.com Organophosphates, in general, are known to be resistant to biological degradation and can accumulate in the biosphere and within organisms. scispace.com The presence of multiple nitro groups in this compound may contribute to its thermal stability, which could in turn affect its environmental persistence. cymitquimica.com While specific bioaccumulation data for this compound is not detailed in the provided context, the general concern for organophosphates highlights the importance of studying this aspect of its environmental fate. cymitquimica.comscispace.com

Advanced Decontamination Strategies

Advanced strategies for the decontamination of organophosphates like this compound are continuously being developed to address their environmental and health risks.

One promising approach involves the use of zero-valent iron nanoparticles (ZVI NPs). researchgate.net These nanoparticles have been shown to effectively degrade bis(p-nitrophenyl) phosphate by breaking the P-O bonds, followed by the reduction of the nitro groups. The entire degradation process can occur within minutes. researchgate.net

Catalytic systems, as discussed previously, form the basis of many advanced decontamination strategies. For instance, polymetallic complexes in microemulsions have been proposed as a biomimetic model for the decontamination of organophosphates at contaminated sites. nih.gov The order of effectiveness for the hydrolysis of 4-nitrophenyl phosphate at neutral pH was found to be Turnbull's Blue > magnetite > Fe(III) > Fe(II) > Co(II) > Ca(II) > Cu(II). nih.gov

Polyoxometalate-based materials also offer versatile platforms for decontamination. frontiersin.orgnih.gov Hybrid organic-inorganic polymers containing POMs can form gels that entrap toxic molecules while simultaneously catalyzing their degradation through hydrolysis or oxidation under mild conditions. emory.edursc.org The ability to tune the properties of these materials, for example by exchanging counter-cations, allows for the creation of targeted and highly effective decontamination agents. frontiersin.orgnih.govemory.edu

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Polyoxometalates (POMs)
Zirconyl chloride
Dimethyl p-nitrophenylphosphate (DMNP)
Metal-Organic Frameworks (MOFs)
Tungstoantimonates
Polyoxovanadate
Cetyltrimethylammonium bromide (CTAB)
p-Nitrophenyl diphenyl phosphate
Sodium lauryl sulfate
4-Nitrophenyl phosphate (NPP)
Copper bipyridyl
Brij 35
Phosphotriesterases (PTEs)
Peptoids
Bis-quinoline
2-aminomethylbenzimidazole
Cyanuric acid
Mono(4-nitrophenyl)phosphate
Fly ash
Magnetite
p-Nitrophenyl phosphate (pNPP)
Diethyl 4-nitrophenyl phosphate
Tri-p-methoxyphenyl phosphate
Zero-valent iron nanoparticles (ZVI NPs)
Bis(p-nitrophenyl) phosphate

Chemical Decontamination Methods

The chemical breakdown of organophosphate esters like this compound is a significant area of research for decontamination purposes. mdpi.com Methods such as hydrolysis and transesterification have been explored to degrade these compounds.

One area of investigation involves the use of heterodinuclear metal complexes as functional models for phosphatases. For instance, a Zn(II)Pb(II) complex has been shown to hydrolyze Tris(p-nitrophenyl) phosphate (TNPP). oup.com In this model, the TNPP molecule is proposed to bind to the lead (Pb) center, while a hydroxide (B78521) ion attached to the adjacent zinc (Zn) ion performs a nucleophilic attack on the phosphorus atom. oup.com This process results in the cleavage of a P-O bond and the formation of bis-p-nitrophenyl phosphate (BNP⁻). oup.com The hydrolysis rate of TNPP has also been measured using hydroxo metal complexes of zinc, copper, and cobalt in an aqueous methanol (B129727) solution, with degradation monitored by the release of the yellow p-nitrophenolate ion. researchgate.net

Another chemical method studied is transesterification. Research on the transesterification of Tris(p-nitrophenyl) phosphate with sodium methoxide (B1231860) to produce bis(p-nitrophenyl) methyl phosphate has been conducted to determine optimal reaction conditions. tandfonline.com A factorial design experiment analyzed the effects of reaction temperature, the order of reagent addition, and the duration of addition. tandfonline.com The results indicated that the order of reagent addition was the most critical factor for maximizing the yield of bis(p-nitrophenyl) methyl phosphate. tandfonline.com When the sodium methoxide solution was added to the Tris(p-nitrophenyl) phosphate solution, the average yield was approximately 87%. tandfonline.com Conversely, adding the phosphate to the methoxide solution resulted in a lower average yield of 58%. tandfonline.com The study also found that temperature, between 5 and 30°C, had a minimal effect on the reaction yield. tandfonline.com

Table 1: Experimental Conditions for Transesterification of Tris(p-nitrophenyl) phosphate
FactorCondition 1Condition 2Observed Effect on Yield
Order of Addition Methoxide added to PhosphatePhosphate added to MethoxideMost significant factor. Yield is higher when methoxide is added to the phosphate (87% vs 58%). tandfonline.com
Temperature 5°C30°CSmall effect on reaction yield within this range. tandfonline.com
Addition Time 5 minutes30 minutesNo significant effect when methoxide is added to the phosphate. tandfonline.com

Biological Remediation Approaches (e.g., Phosphotriesterase Enzymes)

Biological methods, particularly those employing enzymes, offer a promising alternative for the decontamination of organophosphates. mdpi.com Phosphotriesterases (PTEs) are a class of enzymes that can hydrolyze and detoxify a wide range of organophosphorus compounds. mdpi.comoup.com

The phosphotriesterase from Sphingobium sp. strain TCM1 (Sb-PTE) is particularly noteworthy for its broad substrate profile, which includes organophosphate flame retardants and plasticizers that are resistant to other enzymes. acs.orgresearchgate.net Sb-PTE is capable of hydrolyzing compounds like triphenyl phosphate and tris(2-chloroethyl) phosphate. researchgate.netnih.gov A key feature of Sb-PTE is its relative insensitivity to the leaving group's pKa. nih.govacs.org For example, while the well-studied PTE from Brevundimonas diminuta (formerly Pseudomonas diminuta) (Pd-PTE) shows a 100,000-fold decrease in catalytic activity when the p-nitrophenol leaving group is substituted with phenol, Sb-PTE shows only a minor difference in hydrolysis rates for similar substitutions. acs.orgnih.govacs.org This suggests Sb-PTE has a unique catalytic mechanism that allows it to effectively hydrolyze unactivated esters. nih.gov

Research has shown that Sb-PTE can hydrolyze both phosphorus-oxygen and phosphorus-sulfur bonds. acs.orgresearchgate.net Its catalytic efficiency (kcat/Km) against the flame retardant triphenyl phosphate is 1.7 x 10⁶ M⁻¹s⁻¹, making it a highly effective biocatalyst for this substrate. acs.orgresearchgate.net The enzyme is also capable of hydrolyzing any of the three ester bonds on the central phosphorus core, sometimes leading to the formation of multiple reaction products from a single substrate. researchgate.netnih.gov For instance, Sb-PTE can hydrolyze a methyl ester at a rate comparable to that of a p-nitrophenyl ester within the same molecule. nih.gov

Table 2: Kinetic Parameters of Phosphotriesterases (PTEs) with Various Substrates
EnzymeSubstratekcat/Km (M⁻¹s⁻¹)Reference
Sb-PTE Triphenyl phosphate1.7 x 10⁶ acs.orgresearchgate.net
Sb-PTE Tris(2-chloroethyl) phosphate3.6 x 10³ acs.org
Sb-PTE Dibutyl p-nitrophenyl phosphate4.0 x 10⁴ acs.org
Sb-PTE Dibutyl phenyl phosphate~4.0 x 10⁴ acs.orgacs.org
Pd-PTE Dibutyl p-nitrophenyl phosphate~4.0 x 10⁶ acs.org
Pd-PTE Dibutyl phenyl phosphate~4.0 acs.org

Biological Interactions and Mechanistic Toxicology Research

Interaction as a Model Substrate in Biochemical Pathways

Tris(4-nitrophenyl) phosphate (B84403) and its related compounds, such as p-nitrophenyl phosphate (pNPP) and bis(4-nitrophenyl) phosphate (bis-pNPP), are widely used as artificial substrates to study the activity and kinetics of various enzymes. netascientific.comcymitquimica.com The enzymatic cleavage of the phosphate ester bond releases 4-nitrophenol (B140041) (or p-nitrophenolate ion at alkaline pH), a yellow-colored compound that strongly absorbs light at approximately 405-410 nm. mdpi.com This property allows researchers to continuously monitor the rate of the enzymatic reaction through simple spectrophotometric measurements. mdpi.com

While Tris(4-nitrophenyl) phosphate is a phosphotriester, its monoester and diester counterparts are instrumental in studying phosphate transfer reactions catalyzed by phosphatases and kinases. netascientific.com p-Nitrophenyl phosphate (pNPP), in particular, is a classic substrate for a wide range of phosphatases, including alkaline and acid phosphatases. niscpr.res.insigmaaldrich.comnih.gov

The hydrolysis of pNPP by enzymes like calf intestinal alkaline phosphatase (CIAP) has been extensively studied to understand kinetic parameters under various conditions such as pH and buffer composition. niscpr.res.in For instance, studies have shown that the kinetic characteristics of CIAP, including its maximum reaction velocity (Vmax) and Michaelis constant (Km), vary significantly with pH and the type of buffer used, such as Tris-HCl or glycine-NaOH. niscpr.res.in The presence of Tris buffer itself can act as a phosphate acceptor, increasing the rate of 4-nitrophenol liberation by influencing the decomposition of the phosphoryl-enzyme intermediate. niscpr.res.innih.govnih.gov These investigations are crucial for characterizing enzyme mechanisms and understanding how they achieve enormous rate enhancements compared to uncatalyzed reactions. nih.gov

Table 1: Selected Kinetic Parameters for Enzymes Acting on Nitrophenyl Phosphate Substrates
EnzymeSubstrateBuffer/pH ConditionKm (M)Vmax (µmoles min-1 unit-1)kcat (s-1)Source
Calf Intestinal Alkaline Phosphatase (CIAP)p-Nitrophenyl phosphate (pNPP)50 mM Tris-HCl, pH 117.6 x 10-43.1282.98 niscpr.res.in
Calf Intestinal Alkaline Phosphatase (CIAP)p-Nitrophenyl phosphate (pNPP)100 mM Glycine-NaOH, pH 9.54.0 x 10-41.642.55 niscpr.res.in
Fusarium moniliforme Phosphodiesterase-phosphomonoesterasebis(p-Nitrophenyl) phosphate (bis-pNPP)pH 5.30.14 mM-- oup.com

As a phosphotriester, this compound is related to phosphodiesters, which have two ester linkages. The compound bis(4-nitrophenyl) phosphate (bis-pNPP) is a widely used model substrate for studying phosphodiesterases (PDEs), enzymes that cleave phosphodiester bonds. scbt.comtcichemicals.comcymitquimica.com The hydrolysis of bis-pNPP by a PDE yields one molecule of p-nitrophenyl phosphate and one molecule of the chromogenic 4-nitrophenol. nih.gov

Some enzymes exhibit both phosphomonoesterase and phosphodiesterase activity. nih.govopenbiochemistryjournal.com For example, alkaline phosphatase from rat osseous plate can hydrolyze both pNPP and bis-pNPP, and kinetic studies using these substrates helped demonstrate that a single catalytic site was likely responsible for both activities. nih.gov Similarly, phosphodiesterase-phosphomonoesterase from the fungus Fusarium moniliforme hydrolyzes bis-pNPP directly into two moles of 4-nitrophenol and one mole of inorganic phosphate, a unique mechanism that was elucidated using this substrate. oup.comtandfonline.com These studies highlight how nitrophenyl phosphate derivatives are essential for distinguishing between and characterizing different types of phosphoryl-transfer enzymes.

Utility in Studying Enzyme-Catalyzed Phosphate Transfer

Research on Biological Effects and Mechanistic Toxicity

The widespread use of various organophosphate esters as flame retardants and plasticizers has led to their ubiquitous presence in the environment and concerns about their potential toxicity. mdpi.comnih.gov Research has focused on understanding the potential for this class of chemicals to cause adverse health effects.

Direct toxicological data, including carcinogenicity studies from bodies like the National Toxicology Program (NTP), on this compound are limited. spectrumchemical.com However, research into the carcinogenic potential of other structurally related organophosphate esters (OPEs) used as flame retardants provides context.

Tris(2-chloroethyl) phosphate (TCEP) has been identified as a carcinogen. oaepublish.com Human health risk assessments of OPEs in environmental samples have identified TCEP as a significant contributor to carcinogenic risk. pjoes.compjoes.com Furthermore, other chlorinated OPEs, such as tris(1,3-dichloro-2-propyl) phosphate (TDCPP or TDClPP), are considered potentially carcinogenic. oaepublish.com An NTP technical report on tris(chloropropyl) phosphate found clear evidence of carcinogenic activity in female mice and some evidence in male mice and rats. nih.gov These findings for related compounds underscore the importance of investigating the potential carcinogenicity of the entire class of organophosphate esters.

There is a substantial body of research on the endocrine-disrupting potential of triphenyl phosphate (TPhP), the parent compound of this compound. anses.frnus.edu.sg This research has led several regulatory bodies to formally recognize its hazardous properties. The French Agency for Food, Environmental and Occupational Health & Safety (ANSES) identified TPhP as an endocrine disruptor for environmental species based on evidence of estrogenic, androgenic, and/or steroidogenic activity and adverse effects on the fertility of fish. anses.fr In October 2024, the European Chemicals Agency's (ECHA) Member State Committee unanimously agreed to identify triphenyl phosphate as a Substance of Very High Concern (SVHC) due to its endocrine-disrupting properties in the environment. useforesight.io

Mechanistic studies have shown that TPhP can interact with multiple hormone pathways. In vitro assays indicated that TPhP can act as an agonist for estrogen receptors (ERα/β) and the pregnane (B1235032) X receptor (PXR), while acting as an antagonist for the androgen receptor (AR) and glucocorticoid receptor (GR). cir-safety.org Studies in both cell lines and zebrafish have found that TPhP can alter sex hormone balance by affecting steroidogenesis. cir-safety.org Research using C. elegans demonstrated that TPhP has a high affinity for an estrogen receptor and can impair the transport of vitellogenin, a biomarker for estrogenic effects, leading to reproductive and developmental issues. nus.edu.sg

The potential for organophosphate esters to act as developmental toxicants has been another area of active research. nih.gov While specific data on this compound is scarce, studies on related compounds like TPhP and chlorinated OPEs have revealed potential hazards.

Perinatal exposure studies in rats using TPhP showed that offspring development is sensitive to exposure, with effects including reduced body weights and delays in pubertal endpoints observed. nih.govoup.comresearchgate.net Research using zebrafish has also demonstrated the developmental toxicity of OPEs. duke.edu Exposure to compounds like tris(1,3-dichloro-2-propyl) phosphate (TDCPP) and tris(2,3-dibromopropyl) phosphate (TDBPP) led to malformations and increased mortality in zebrafish embryos. duke.edu These findings highlight that some OPEs can interfere with crucial neurodevelopmental processes through mechanisms other than cholinesterase inhibition, the classical mode of toxicity for organophosphate pesticides. nih.gov

Table 2: Summary of Toxicological Research on Related Organophosphate Esters
CompoundToxicological EndpointKey Research FindingsModel SystemSource
Tris(2-chloroethyl) phosphate (TCEP)CarcinogenicityIdentified as a carcinogen and a primary contributor to carcinogenic risk in environmental assessments.Risk Assessment Models oaepublish.compjoes.compjoes.com
Tris(chloropropyl) phosphate (TCPP)CarcinogenicityNTP study found clear evidence of carcinogenic activity in female mice and some evidence in male mice and rats.Rats, Mice nih.gov
Triphenyl phosphate (TPhP)Endocrine DisruptionIdentified as an SVHC by ECHA; impairs fertility in fish via estrogenic/androgenic activity.Fish, In Vitro anses.fruseforesight.io
Triphenyl phosphate (TPhP)Developmental ToxicityPerinatal exposure in rats led to reduced body weight and delayed pubertal endpoints in offspring.Rats nih.govoup.com
Tris(1,3-dichloro-2-propyl) phosphate (TDCPP)Developmental ToxicityCaused malformations and significant mortality in developing embryos.Zebrafish duke.edu

Research on Developmental Toxicant Potential

Structure-Activity Relationship Studies in Biological Contexts

Specific structure-activity relationship (SAR) studies for this compound within biological contexts are not well-documented in the available scientific literature. SAR studies are crucial for understanding how the chemical structure of a compound influences its biological activity, including its toxic effects.

For the broader class of organophosphate esters, SAR studies have been conducted to understand how different structural features affect their biological and toxicological properties. ias.ac.in The general structure of organophosphorus compounds, R1R2P(O)X, allows for wide variation in the R groups and the leaving group (X), which in turn influences their reactivity and interaction with biological targets.

Key structural aspects that influence the activity of organophosphate esters include:

The nature of the ester groups: The size, hydrophobicity, and electronic properties of the groups attached to the phosphate core can significantly impact the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-specific toxicity.

The leaving group: The p-nitrophenyl group in this compound is a known leaving group in biochemical reactions, and its properties can affect the rate of phosphorylation of target enzymes like acetylcholinesterase.

The presence of specific functional groups: The nitro groups on the phenyl rings of this compound are electron-withdrawing, which can influence the electrophilicity of the phosphorus atom and thus its reactivity towards nucleophilic residues in target enzymes.

While detailed SAR studies for this compound are not available, research on other nitrophenyl-substituted organophosphates has provided some insights. For example, studies on p-nitrophenyl esters are frequently used to investigate the mechanisms of ester hydrolysis by enzymes.

The lack of specific SAR data for this compound highlights a significant research gap. Such studies would be invaluable for predicting its potential biological effects and for understanding the mechanisms underlying its potential toxicity.

Advanced Applications in Materials Science and Industrial Catalysis

Research into Flame Retardancy Mechanisms

Phosphorus-based compounds are a cornerstone of halogen-free flame retardant technology. nih.gov Their mechanisms of action are generally classified as either condensed-phase or gas-phase phenomena. nih.govmdpi.com In the condensed phase, they promote the formation of a protective char layer, which insulates the underlying polymer from heat and reduces the release of flammable volatiles. mdpi.comacs.org In the gas phase, phosphorus-containing radicals can interrupt the combustion cycle, quenching the flame. nih.gov

However, specific research detailing the flame retardancy mechanisms of Tris(4-nitrophenyl) phosphate (B84403) as an additive in common polymers is not extensively available in publicly accessible literature. Studies on analogous compounds, such as Tris(3-nitrophenyl) phosphine (B1218219), have been conducted in polymer systems like acrylonitrile-butadiene-styrene (ABS), but this does not provide direct data on the title compound. researchgate.net

The efficacy of flame retardants is often enhanced through synergistic combinations, where the combined effect of two or more additives is greater than the sum of their individual effects. mdpi.com For instance, phosphorus-based flame retardants are often paired with nitrogen-containing compounds or other agents to improve char formation and thermal stability. mdpi.comupc.edu While synergistic systems involving common organophosphates like triphenyl phosphate (TPP) have been documented to improve the fire resistance of polymer blends, specific studies demonstrating synergistic flame-retardant effects involving Tris(4-nitrophenyl) phosphate in polymer composites are not prominently featured in current research. researchgate.netthegoodscentscompany.com

Table 1: Effects of this compound (TNPP) Surface Modification on NCM622 Cathode Material

Property Unmodified NCM622 TNPP-Modified NCM622 Finding Source
Surface Characteristic Natural active O-H groups Compact organophosphate coating layer researchgate.net
Function Prone to side reactions Physically blocks electrode-electrolyte contact, reduces transition metal leaching researchgate.net

| Performance Outcome | Standard performance | Improved cycling performance and thermal stability | researchgate.net |

Synergistic Effects in Polymer Composites

Plasticizer Efficacy in Polymer Science

Organophosphate esters are widely used as plasticizers, which are additives that increase the flexibility, workability, and durability of polymers. specialchem.comjchemrev.com They function by embedding themselves between polymer chains, reducing intermolecular forces and lowering the glass transition temperature (Tg) of the material. mdpi.com Phosphate esters like tris(2-ethylhexyl) phosphate (TEHP) and tris(2-butoxyethyl) phosphate (TBEP) are common examples used in various polymer inclusion membranes and plastics. jchemrev.commdpi.com

While the general class of phosphate esters is known for its plasticizing properties, often combined with flame retardancy, specific data and detailed research findings on the plasticizer efficacy of this compound in various polymer systems are limited. specialchem.com Its suitability as a plasticizer would depend on factors like its compatibility with the host polymer and its effect on mechanical properties, which have not been extensively reported.

Catalytic Activity in Organic Reactions

In the field of catalysis, nitrophenyl phosphates are frequently encountered, but typically as substrates rather than catalysts. For example, bis(4-nitrophenyl) phosphate and mono(4-nitrophenyl) phosphate are common substrates used in biochemical assays to measure the activity of enzymes like phosphatases. researchgate.netpsu.edu The hydrolysis of these substrates, which releases the colored 4-nitrophenolate (B89219) ion, allows for easy spectrophotometric monitoring of the reaction. medchemexpress.com Similarly, nerve agent simulants such as O,O-dimethyl O-(4-nitrophenyl) phosphate (DMNP) are used to test the efficacy of novel catalysts designed for the degradation of chemical warfare agents. univie.ac.at There is no significant evidence in the reviewed literature to suggest that this compound itself possesses inherent catalytic activity in organic reactions. Its chemical structure does not align with typical organocatalyst motifs, such as those found in phosphine catalysis. acs.org

Role as a Reagent in Complex Organic Synthesis

The use of this compound as a reagent is documented in specialized areas of materials science. A prime example is its use as a surface modification reagent for NCM622 cathode materials used in lithium-ion batteries. researchgate.net In this application, TNPP is used in a wet heat treatment process to react with the cathode surface, forming a protective phosphate-based layer. researchgate.net This demonstrates its role as a key reagent for achieving targeted surface functionalization to enhance material properties. researchgate.net

Beyond this specific application, its role as a versatile reagent in broader, complex organic synthesis is not widely established. While related compounds like 4-nitrophenyl phosphate di(tris) salt are used as biochemical reagents, the applications of this compound appear more confined to materials chemistry. chemimpex.comchemsrc.com

Table of Mentioned Compounds

Compound Name Abbreviation / Synonym
This compound TNPP
Acrylonitrile-butadiene-styrene ABS
Triphenyl phosphate TPP
Tris(3-nitrophenyl) phosphine
Lithium nickel manganese cobalt oxide NCM622
Tris(2-ethylhexyl) phosphate TEHP
Tris(2-butoxyethyl) phosphate TBEP
Bis(4-nitrophenyl) phosphate BNPP
Mono(4-nitrophenyl) phosphate MNP
O,O-dimethyl O-(4-nitrophenyl) phosphate DMNP

Analytical Methodologies and Characterization Techniques

Spectroscopic Analysis

Spectroscopic methods are fundamental to the molecular-level investigation of Tris(4-nitrophenyl) phosphate (B84403), providing insights into its electronic structure, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for analyzing phosphorus-containing compounds. rsc.org For phosphate esters, ³¹P NMR is particularly informative due to the 100% natural abundance and high sensitivity of the ³¹P nucleus. rsc.org While specific spectral data for Tris(4-nitrophenyl) phosphate is not extensively detailed in foundational literature, the technique is frequently applied to study its derivatives and reaction products. chinesechemsoc.orgsemanticscholar.org For instance, ³¹P NMR is used to monitor the hydrolysis of related phosphate esters by observing the chemical shift changes as the parent compound is converted to its products. chinesechemsoc.orgsemanticscholar.org In studies of related zinc complexes, ¹H and ¹³C NMR are also employed for full structural characterization of the ligands and final complexes. rsc.org

TechniqueApplicationTypical Reference
³¹P NMRUsed to monitor the hydrolysis of phosphate esters and characterize phosphorus-containing compounds. rsc.orgchinesechemsoc.orgsemanticscholar.orgH₃PO₄ 85% mdpi.com
¹H NMRUsed to characterize organic ligands in studies of metal complexes that interact with phosphate esters. rsc.orgTetramethylsilane (TMS) wiley-vch.de
¹³C NMRUsed to characterize organic ligands in studies of metal complexes that interact with phosphate esters. rsc.orgTetramethylsilane (TMS) wiley-vch.de

Ultraviolet-Visible (UV-Vis) spectroscopy is the primary method for studying the kinetics of hydrolysis of this compound. sci-hub.seacs.org The compound itself is colorless, but its hydrolysis yields the 4-nitrophenolate (B89219) ion, which is intensely yellow and exhibits a strong absorbance maximum around 400-405 nm. wiley-vch.desci-hub.se By monitoring the increase in absorbance at this wavelength over time, researchers can determine the rate of reaction under various conditions, such as in the presence of catalytic metal complexes or nanozymes. sci-hub.seacs.org This method has been widely adopted to assess the activity of biomimetic catalysts designed to mimic phosphatases. semanticscholar.orgacs.org

Analyteλmax (nm)Solvent/ConditionsApplication
4-nitrophenolate (hydrolysis product)~400 - 405Aqueous buffer (e.g., HEPES, pH 7.4) sci-hub.seacs.orgKinetic analysis of hydrolysis sci-hub.se

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The technique confirms the presence of the phosphate core and the nitrophenyl substituents. Attenuated Total Reflection (ATR) or KBr wafer methods are common sampling techniques. d-nb.info The spectrum would be expected to show characteristic vibrational bands for the P=O, P-O-C, and C-NO₂ groups. For example, in related cobalt and zinc complexes, the nitro group (NO₂) stretches are observed in the regions of 1583 cm⁻¹ and 1312 cm⁻¹. nih.gov In studies involving surface modification of materials with this compound, attenuated total reflection infrared spectroscopy is a key technique for confirming the presence of the molecule on the surface. d-nb.info

Functional GroupExpected Vibrational ModeTypical Wavenumber Range (cm⁻¹)
P=OStretching1300 - 1250
P-O-C (Aryl)Stretching1240 - 1190 (asymmetric), 1070 - 950 (symmetric)
NO₂Stretching1570 - 1490 (asymmetric), 1370 - 1300 (symmetric) nih.gov

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight and elemental composition. The computed monoisotopic mass of this compound (C₁₈H₁₂N₃O₁₀P) is 461.02603059 Da. rsc.org In GC-MS analysis, the compound shows a top mass-to-charge ratio (m/z) peak at 461, corresponding to the molecular ion [M]⁺. rsc.org

PropertyValueSource
Molecular FormulaC₁₈H₁₂N₃O₁₀P rsc.org
Molecular Weight461.3 g/mol rsc.org
Monoisotopic Mass461.02603059 Da rsc.org
Top Peak (m/z) in GC-MS461 rsc.org

Infrared (IR) Spectroscopy

Diffraction Studies

Diffraction techniques are indispensable for determining the precise three-dimensional arrangement of atoms in the solid state.

While a crystal structure for this compound itself is not prominently reported, the structure of a direct derivative, zinc bis[di(4-nitrophenyl)phosphate] (Zn[O₂P(p-OC₆H₄NO₂)₂]₂), has been elucidated using single-crystal X-ray diffraction. chinesechemsoc.org This derivative was synthesized via a hydrothermal reaction between this compound and zinc oxide. chinesechemsoc.org

The analysis revealed that the compound crystallizes as a one-dimensional (1D) coordination polymer. chinesechemsoc.org The structure consists of zinc cations that are tetrahedrally coordinated. These zinc centers are connected by double bridges of phosphate groups, creating the polymeric chains. chinesechemsoc.org The crystallographic data for this derivative has been deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 2068271. chinesechemsoc.org

CompoundCrystal SystemSpace GroupKey Structural FeaturesCCDC Number
Zinc bis[di(4-nitrophenyl)phosphate]TriclinicP-11D polymer; Tetrahedral Zn²⁺; Double phosphate bridges chinesechemsoc.org2068271 chinesechemsoc.org

Calorimetric Techniques for Reaction Process Monitoring

Calorimetric techniques are instrumental in monitoring the thermal properties of chemical reactions, providing critical data on heat release or absorption. This information is vital for understanding reaction kinetics, mechanisms, and ensuring process safety. For organophosphate compounds like this compound, calorimetric methods can be applied to study their synthesis and hydrolysis.

One relevant technique is Isothermal Titration Calorimetry (ITC), which directly measures the heat changes associated with binding events and enzymatic reactions. unlv.edu In the context of phosphorylation, ITC can be used to determine the kinetic parameters of enzyme-catalyzed reactions. nih.gov For instance, studies on other phosphorylation reactions have successfully used ITC to elucidate reaction mechanisms, such as identifying whether a reaction follows a ternary complex or other model. nih.gov The technique allows for the continuous monitoring of heat released or absorbed during the reaction, providing real-time kinetic data. unlv.edu The intrinsic enthalpy of the reaction can also be determined, offering deeper thermodynamic insight. unlv.edu

Another applicable method is Pyrolysis Combustion Flow Calorimetry (PCFC). This technique is used to assess the heat release properties and thermal stability of materials. mdpi.com In studies involving the phosphorylation of materials to enhance flame retardancy, PCFC has been used to measure the heat release capability of the modified substances. mdpi.com This provides a quantitative measure of how phosphorylation affects the combustion properties, which is relevant for understanding the thermal behavior of organophosphate compounds under high temperatures. The principal output from a reaction calorimeter is the rate of heat production, which forms the basis for determining several important operational and safety parameters. parrinst.com

Chromatographic Techniques

Chromatographic techniques are powerful analytical tools for the separation, identification, and quantification of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a particularly versatile and widely used method for the analysis of non-volatile organophosphate compounds.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of this compound. This technique allows for the effective separation and quantification of the compound.

A common approach for the analysis of this compound involves reverse-phase (RP) HPLC. One established method utilizes a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity. nih.gov The mobile phase for this separation is typically a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. nih.gov For applications requiring mass spectrometric (MS) detection, phosphoric acid is often replaced with a volatile acid, such as formic acid, to ensure compatibility. nih.gov

The conditions for HPLC analysis can be tailored for different purposes. For instance, using columns with smaller particle sizes (e.g., 3 µm) can facilitate faster analyses, a technique often referred to as Ultra-High-Performance Liquid Chromatography (UPLC). nih.gov Furthermore, this liquid chromatography method is scalable and can be adapted for preparative separation to isolate impurities. nih.gov

Below is a table summarizing typical HPLC conditions for the analysis of this compound.

ParameterCondition
Column Newcrom R1
Mobile Phase Acetonitrile (MeCN), Water, Phosphoric Acid
Detection UV, Mass Spectrometry (MS)
Application Analytical, Preparative Separation, Pharmacokinetics

This method provides a robust and reproducible means for the analytical characterization of this compound.

Future Research Perspectives and Emerging Challenges

Development of Novel Catalytic Systems for Phosphate (B84403) Ester Transformations

The cleavage of the highly stable phosphate ester bonds in compounds like Tris(4-nitrophenyl) phosphate is a significant chemical challenge. The transformation of this phosphotriester is of great interest for both environmental remediation and industrial synthesis. Future research is increasingly focused on designing and developing novel catalytic systems that can efficiently mediate this transformation, often using its hydrolysis as a model reaction.

A significant area of research involves the use of metal complexes and advanced materials. Dinuclear and trimetallic centers have shown promise, mimicking the active sites of natural metalloenzymes like alkaline phosphatase. mit.eduresearchgate.net For example, research into dizinc(II) complexes has demonstrated that these catalysts can react with and hydrolyze phosphomonoesters, but show no reactivity towards neutral phosphotriesters like this compound, highlighting the challenge of substrate selectivity. researchgate.net Conversely, tricopper(II) complexes built on tripodal platforms have been shown to accelerate the hydrolysis of the related substrate, 4-nitrophenyl phosphate (pNPP), suggesting that multimetallic systems could be tailored for more complex esters. mit.edu

Cerium(IV)-based catalysts are overwhelmingly more active than other metal ions for the hydrolysis of phosphomonoesters, phosphotriesters, and pyrophosphates. tandfonline.com The development of solid-phase catalysts, such as cerium(IV) oxide (CeO₂) nanoparticles and cerium-based metal-organic frameworks (MOFs), represents a promising frontier. tandfonline.comskidmore.edu These materials offer the advantages of stability and reusability, which are critical for practical applications. Future work will likely focus on optimizing the structure of these solid-state catalysts, for instance by controlling crystal facet exposure or doping with other metals, to enhance their activity and selectivity towards specific phosphate esters like this compound. tandfonline.com

The table below summarizes various catalytic systems investigated for the hydrolysis of nitrophenyl-substituted phosphate esters, providing a snapshot of current research directions.

Table 1. Catalytic Systems for the Transformation of Nitrophenyl Phosphate Esters
Catalyst TypeModel Substrate(s)Key Research FindingReference
Dimeric Zinc(II) ComplexesThis compound (TNP), Bis(4-nitrophenyl) phosphate (BNPP), 4-Nitrophenyl phosphate (pNPP)Exclusively reacts with dianionic pNPP, but not with monoanionic BNPP or neutral TNP, showing high substrate selectivity. researchgate.net
Tricopper(II) Tripodal Complex4-Nitrophenyl phosphate (pNPP)Catalytically more efficient in hydrolyzing pNPP than its mononuclear copper analogues, suggesting an advantage for proximate metal atoms. mit.edu
Cerium(IV) Oxide (CeO₂) NanoparticlesDiethyl 4-nitrophenyl phosphate, Adenosine monophosphate (AMP)Catalytic activity is highly dependent on the nanostructure (e.g., nano-octahedra > nanorods > nanocubes). tandfonline.com
Lanthanum(III)-Exchanged Clay4-Nitrophenyl phosphate (pNPP)Clay-supported lanthanide ions serve as effective catalysts for phosphate ester hydrolysis. skidmore.edu
Copper(II)-Triazacyclononane ComplexesBis(4-nitrophenyl) phosphate (BNPP)Demonstrates effective hydrolysis of phosphate diesters, with the mechanism involving a metal-bound hydroxide (B78521) nucleophile. mdpi.com

Advanced Environmental Monitoring and Risk Assessment Methodologies

A significant challenge is the lack of established methodologies for monitoring this compound in the environment and assessing its associated risks. As a member of the broader class of organophosphate esters (OPEs), which are used as flame retardants and plasticizers, it has the potential for environmental release and persistence. tandfonline.comifremer.frmdpi.com However, specific data on its occurrence, fate, and transport are scarce.

Future research must focus on developing sensitive and robust analytical methods for its detection in complex matrices like water, soil, and biota. mdpi.com Techniques such as liquid or gas chromatography coupled with high-resolution mass spectrometry (HRMS), which are increasingly used for other emerging OPEs, will be crucial. nih.gov

Beyond simple detection, a major challenge is to conduct a comprehensive ecological risk assessment. This requires a multi-step approach that is currently applied to other OPEs but has not yet been specifically undertaken for this compound. mdpi.commdpi.com The key components of such a framework include:

Exposure Assessment: Quantifying the concentrations of this compound in various environmental compartments. mdpi.com

Toxicity Assessment: Determining the ecotoxicological effects on representative aquatic and terrestrial organisms. This involves establishing endpoints like the Predicted No-Effect Concentration (PNEC). mdpi.com

Risk Characterization: Integrating exposure and toxicity data, often by calculating a Risk Quotient (RQ), which compares the measured environmental concentration to the PNEC. mdpi.commdpi.com

A new approach, the synthetic risk factor (SRF), has been proposed for other pollutants, which integrates toxicity, environmental exposure, persistence, and compartment features to provide a more robust assessment than traditional RQ methods. mdpi.com Applying such advanced frameworks to this compound is a critical future task to understand its potential environmental threat. mdpi.com

Integration of Computational Chemistry in Mechanistic Elucidation

Computational chemistry provides powerful tools to investigate reaction mechanisms at a level of detail that is often inaccessible through experimental methods alone. For phosphate ester transformations, computational studies are essential for elucidating transition state structures, reaction energy barriers, and the role of catalysts.

Recent computational work on related nitrophenyl phosphates using Density Functional Theory (DFT) and hybrid Quantum Mechanics/Effective Fragment Potential (QM/EFP) methods has provided deep insights into their hydrolysis. acs.orgacs.org These studies can distinguish between different mechanistic possibilities, such as stepwise pathways involving a phosphorane intermediate versus concerted pathways. acs.org For instance, calculations have shown that the transition states for the spontaneous hydrolysis of 4-nitrophenyl triesters are more compact than for diesters. acs.org

A key challenge for future research is to apply these sophisticated computational models specifically to the catalytic transformation of this compound. This includes:

Modeling the interaction of the substrate with the active site of novel catalysts (e.g., MOFs, metalloenzymes).

Calculating the reaction profiles for catalyzed hydrolysis to identify rate-determining steps and explain the origins of catalytic power.

Simulating how solvent effects and modifications to the catalyst structure influence reaction kinetics. rsc.org

The table below highlights computational approaches used to study related phosphate esters, indicating the potential for their application to this compound.

Table 2. Computational Methods in Phosphate Ester Research
Computational MethodSystem StudiedKey Insight ProvidedReference
Density Functional Theory (DFT)Spontaneous hydrolysis of 4-nitrophenyl phosphate estersCharacterized the geometry and energetics of transition states, distinguishing between compact (triester) and loose (diester) structures. acs.org
Quantum Mechanical/Effective Fragment Potential (QM/EFP)Phosphate diester cleavage in aqueous solutionElucidated the role of solvent molecules in stabilizing the transition state during hydrolysis. acs.org
DFT ModelingMg(II)-catalyzed phosphodiester hydrolysis in DMSOModeled the structure of solvated catalyst-substrate complexes to explain enhanced catalytic activity in non-aqueous environments. rsc.org

Exploration of New Functional Material Applications

While this compound is primarily known as a laboratory reagent for chemical analysis and a model substrate in enzyme kinetics, its potential application in materials science remains largely unexplored. Its structure, featuring a central phosphate core with three reactive nitrophenyl groups, suggests possibilities for its use as a monomer or a key building block for new functional materials.

One emerging area of research is the controlled transesterification of this compound. Studies have shown that it can be selectively converted to bis(p-nitrophenyl) methyl phosphate through a reaction with sodium methoxide (B1231860). tandfonline.com This reaction demonstrates that the ester linkages can be systematically modified, opening a pathway to synthesize a variety of mixed alkyl-aryl phosphate esters. These new compounds could serve as monomers for creating novel polymers with tailored properties. The challenge lies in controlling the reaction conditions—such as temperature, addition time, and order of reagent addition—to achieve high yields of the desired product. tandfonline.com

Future research should focus on leveraging the unique chemical properties of this compound for materials development, including:

Polymer Synthesis: Investigating its use as a trifunctional monomer in polymerization reactions to create cross-linked networks or hyperbranched polymers. These materials could have applications as coatings, resins, or specialty plastics.

Smart Materials: Exploring the potential to create "smart" or functional materials, where the nitrophenyl groups can be chemically modified post-polymerization to introduce new functionalities or responsive behaviors. rug.nl

Organic Dyes: Building on its known use as a precursor for dyes by incorporating it into larger polymeric structures to create stable, colored materials.

Elucidation of Long-Term Biological and Ecological Impacts

A critical and pressing challenge is the profound lack of data on the long-term biological and ecological effects of this compound. While it is classified as an organophosphate ester (OPE), a group of compounds known for their environmental persistence and potential toxicity, specific ecotoxicological data for this molecule are largely unavailable. tandfonline.comifremer.frmdpi.com The chemical and biodegradation properties of this compound are not fully understood, which hampers any assessment of its environmental risk.

Future research must prioritize a comprehensive evaluation of its long-term impacts. Drawing from studies on other OPEs like triphenyl phosphate (TPhP) and tris(2-chloroethyl) phosphate (TCEP), a research framework should include:

Biodegradation Studies: Identifying microorganisms (fungi, bacteria) capable of degrading this compound and elucidating the metabolic pathways involved. Studies on TPhP have identified fungal strains that can effectively break down the compound. researchgate.net

Chronic Toxicity Testing: Conducting long-term exposure studies on representative aquatic organisms (e.g., algae, daphnids, fish) to assess effects on survival, growth, and reproduction. nih.gov

Mechanistic Toxicology: Investigating specific toxicological mechanisms, as many OPEs are known to cause neurotoxicity, cytotoxicity, and endocrine disruption. nih.govnih.gov The quantitative adverse outcome pathway (qAOP) framework, which links molecular initiating events to adverse outcomes in organisms, is a powerful tool for this purpose. nih.gov

Bioaccumulation and Biomagnification: Assessing the potential for this compound to accumulate in organisms and magnify through the food web, which is a known concern for other hydrophobic OPEs. ifremer.frresearchgate.net

Addressing these knowledge gaps is essential for determining whether this compound poses a long-term risk to ecosystems and for informing any potential regulatory action.

Mentioned Compounds

Compound Name
4-Nitrophenyl phosphate (pNPP)
Adenosine monophosphate (AMP)
Bis(4-nitrophenyl) phosphate (BNPP)
Bis(p-nitrophenyl) methyl phosphate
Cerium(IV) oxide
Diethyl 4-nitrophenyl phosphate
Sodium methoxide
Triphenyl phosphate (TPhP)
Tris(2-chloroethyl) phosphate (TCEP)
This compound

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.